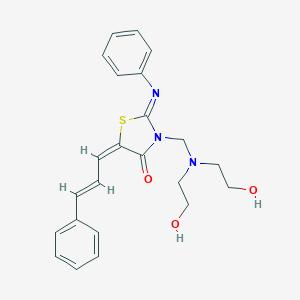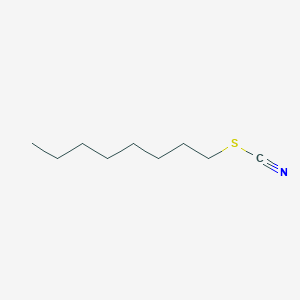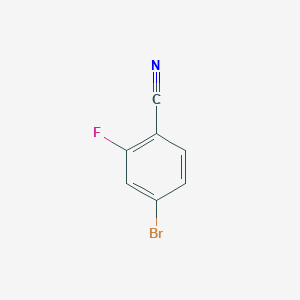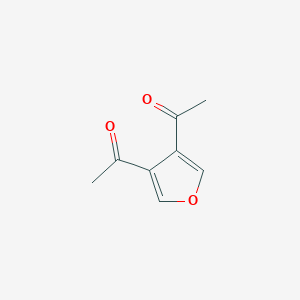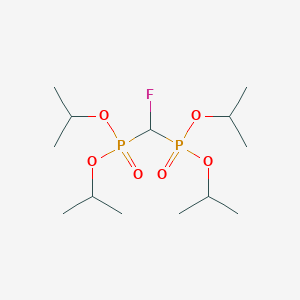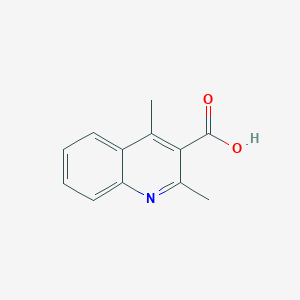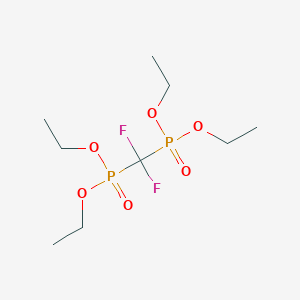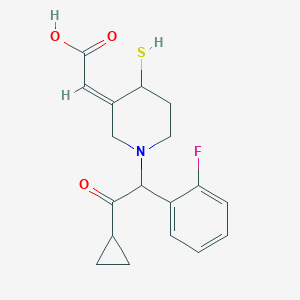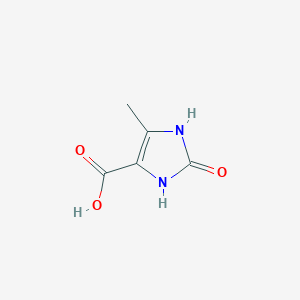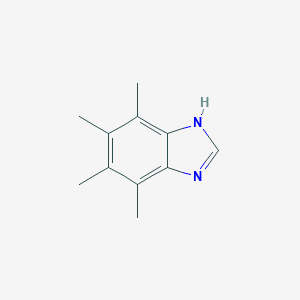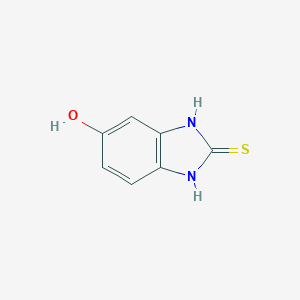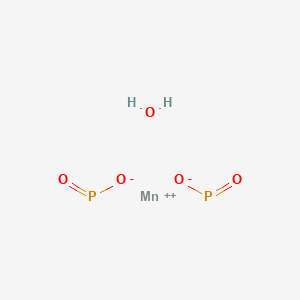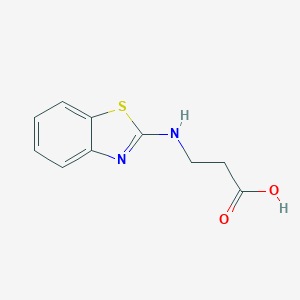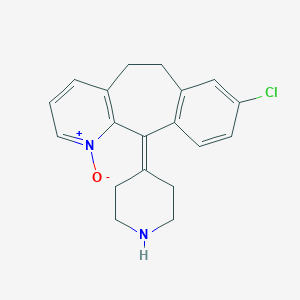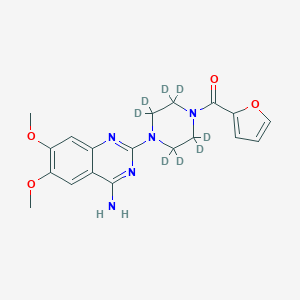
Prazosin-d8
Vue d'ensemble
Description
Synthesis Analysis
Prazosin and its derivatives, including Prazosin-d8, are synthesized through multi-step chemical processes. A practical synthesis of Prazosin involves a four-step method, yielding high purity prazosin hydrochloride directly in the last step (Honkanen et al., 1980). This method can be adapted for other substituted 4-aminoquinazolines, potentially including Prazosin-d8.
Molecular Structure Analysis
The molecular structure of Prazosin is characterized by a piperazinylquinazoline moiety, which is essential for its activity as an alpha-1-adrenoreceptor antagonist. Modifications to this structure, such as the introduction of deuterium atoms in Prazosin-d8, can impact its binding and pharmacological properties. Studies have shown that transformations in the piperazinylquinazoline structure can lead to compounds with varied affinities and selectivities for alpha1-adrenoreceptors (Rosini et al., 2003).
Chemical Reactions and Properties
Prazosin and its analogs undergo various chemical reactions, particularly in the context of synthesis and interaction with biological targets. The synthesis often involves reactions such as condensation, cyclization, and functional group modifications. The chemical properties are heavily influenced by the structure, especially the piperazinylquinazoline system and its modifications.
Physical Properties Analysis
The physical properties of Prazosin and its derivatives, including solubility, melting point, and crystalline structure, are significant for their pharmaceutical applications. These properties are influenced by the molecular structure and can vary between the parent compound and its deuterated forms like Prazosin-d8.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are central to the use of Prazosin-d8 in research. Studies on prazosin have shown that its quinazoline moiety is critical for its pharmacological action, and modifications in this structure can lead to altered biological activities (Zunszain et al., 2005).
Applications De Recherche Scientifique
-
Application in Microbiology
- Summary of the Application : Prazosin has been studied for its anti-quorum sensing activities against Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens .
- Methods of Application : The study aimed to assess the anti-quorum sensing (QS) and anti-virulence activities of Prazosin, an α-adrenoreceptor .
- Results or Outcomes : The study demonstrated that Prazosin significantly downregulates the expression of QS-encoding genes and shows a considerable ability to compete on QS proteins in tested strains. Prazosin can significantly diminish biofilm formation and production of virulent enzymes and mitigate the virulence factors of tested strains .
-
Application in Pharmacology
- Summary of the Application : Prazosin is known for its pharmacological properties and therapeutic efficacy .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Application in Oncology
- Summary of the Application : Prazosin has been studied for its cytotoxic effects on hepatocellular carcinoma and immortalized non-tumor liver cells .
- Methods of Application : The study used an XTT cell viability assay, cell apoptosis assay, reactive oxygen species (ROS) assay, apoptotic proteome profile, and western blot .
- Results or Outcomes : The study found that prazosin and chlorpromazine could reduce cell viability and generate oxidative stress in HepG2 and THLE-2 cells .
-
Application in Psychiatry
- Summary of the Application : Prazosin has been used to treat sleep disturbances in post-traumatic stress disorder (PTSD) .
- Methods of Application : The study conducted a systematic review and meta-analysis of randomized clinical trials that included reporting of nightmares, sleep quality, or overall PTSD symptoms .
- Results or Outcomes : The meta-analysis found that prazosin resulted in a statistically significant improvement in nightmares .
-
Application in Neurology
- Summary of the Application : Prazosin has been used to treat nightmares related to post-traumatic stress disorder (PTSD) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Application in Cardiovascular Medicine
- Summary of the Application : Prazosin is primarily used in the treatment of high blood pressure .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Orientations Futures
Prazosin, the non-deuterated analogue of Prazosin-d8, has been demonstrated effective in randomized controlled trials (RCTs) for posttraumatic stress disorder (PTSD) trauma nightmares, distressed awakenings, daytime hyperarousal symptoms, and global clinical function . This suggests potential future directions for the use of Prazosin-d8 in similar applications.
Propriétés
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZQIKPVFGBNW-YEBVBAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649145 | |
| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prazosin-d8 | |
CAS RN |
1006717-55-0 | |
| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

